Benzyl 3-hydroxyphenylacetate
Overview
Description
Benzyl 3-hydroxyphenylacetate is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is a biochemical used primarily in research settings, particularly in the fields of proteomics and biochemistry . The compound is characterized by its cream to pale brown powder form and has a melting point range of 76.5-82.5°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxyphenylacetate can be synthesized through the esterification of 3-hydroxyphenylacetic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes similar to those used in laboratory synthesis. Industrial production would likely employ continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: 3-hydroxyphenylacetic acid.
Reduction: Benzyl 3-hydroxyphenylmethanol.
Substitution: Various substituted benzyl 3-hydroxyphenylacetates depending on the electrophile used.
Scientific Research Applications
Benzyl 3-hydroxyphenylacetate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxyphenylacetate involves its interaction with specific enzymes and proteins within biological systems. The ester group can be hydrolyzed by esterases, releasing 3-hydroxyphenylacetic acid and benzyl alcohol. These metabolites can then participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
- Benzyl 2-hydroxyphenylacetate
- Benzyl 4-hydroxyphenylacetate
- Phenylmethyl 3-hydroxyphenylacetate
Comparison: Benzyl 3-hydroxyphenylacetate is unique due to the position of the hydroxyl group on the phenyl ring, which influences its reactivity and interaction with biological molecules. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
benzyl 2-(3-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-8-4-7-13(9-14)10-15(17)18-11-12-5-2-1-3-6-12/h1-9,16H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFOBMRIXXPJLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426834 | |
Record name | BENZYL 3-HYDROXYPHENYLACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295320-25-1 | |
Record name | BENZYL 3-HYDROXYPHENYLACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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